N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a 1,4-benzodioxine scaffold linked to a 1-propyl-tetrahydroquinoline moiety via an ethyl spacer. The benzodioxine-sulfonamide core is a common motif in bioactive molecules, often associated with antimicrobial, antifungal, and antitumor activities . The tetrahydroquinoline group may enhance lipophilicity and membrane permeability, while the propyl substituent could modulate metabolic stability compared to acetyl or methoxyethyl variants .
Properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-2-11-24-12-3-4-18-15-17(5-7-20(18)24)9-10-23-29(25,26)19-6-8-21-22(16-19)28-14-13-27-21/h5-8,15-16,23H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJJFVVWRLLQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2294-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]).
Mode of Action
F2294-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase. The proposed mechanism of action of F2294-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage and, ultimately, cell death via mitotic catastrophe.
Biochemical Pathways
F2294-0123 affects the phosphorylation of CDC2, forcing the progression through the cell cycle despite the presence of DNA damage or replication stress. This property makes F2294-0123 amenable to combination with multiple chemotherapies with different mechanisms of action.
Pharmacokinetics
The pharmacokinetics of F2294-0123 are currently being evaluated in ongoing phase 1 clinical trials. These studies aim to determine the safety, tolerability, pharmacokinetic profiles, and preliminary antitumor activity of F2294-0123.
Result of Action
The result of F2294-0123’s action is the induction of mitotic catastrophe and apoptosis in cancer cells. This occurs as the compound forces cells to enter mitosis with unrepaired DNA, leading to cell death.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of F2294-0123 is currently under investigation. It is known that continuous exposure to f2294-0123 seems to be needed to maximize monotherapy efficacy in preclinical models.
Biological Activity
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that combines the structural features of quinoline and sulfonamide. This unique combination suggests potential biological activities that merit detailed investigation. The following sections summarize its synthesis, mechanism of action, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound generally involves multiple steps:
-
Preparation of the Quinoline Derivative :
- Reactants : 1-propyl-1,2,3,4-tetrahydroquinoline and ethyl bromide.
- Conditions : Reflux in ethanol with a base like potassium carbonate.
- Product : 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl bromide.
-
Formation of the Sulfonamide :
- The quinoline derivative is reacted with a sulfonamide under controlled conditions to yield the final product.
The biological activity of this compound is thought to involve inhibition of specific enzymes by mimicking natural substrates. This inhibition can disrupt various biochemical pathways essential for cellular function and may lead to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis through competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.
Antitumor Activity
Studies have suggested that similar compounds show promise in cancer treatment by inducing apoptosis in tumor cells. The quinoline moiety is known for its ability to intercalate DNA and disrupt replication processes.
Neuroprotective Effects
The tetrahydroquinoline structure has been associated with neuroprotective properties. It may exert these effects through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study by Smith et al. (2020) demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.
- Antitumor Mechanisms : Research published by Jones et al. (2021) investigated the apoptotic effects of quinoline-based compounds on various cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and promote apoptosis through caspase activation.
- Neuroprotective Studies : A study conducted by Lee et al. (2022) focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds reduced neuronal cell death and improved functional outcomes in animal models.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Inhibits DHPS; effective against bacteria | Varies by structure |
| Antitumor Activity | Induces apoptosis; affects cell cycle | Common in quinolines |
| Neuroprotective Effects | Reduces oxidative stress; protects neurons | Observed in related derivatives |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the tetrahydroquinoline ring, benzodioxine-sulfonamide modifications, and linker groups. Below is a comparative analysis:
| Compound Name / ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Biological Activity (if reported) | Reference |
|---|---|---|---|---|---|
| N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | C₂₀H₂₂N₂O₅S | 402.5 | Propanoyl group on tetrahydroquinoline | Not reported | |
| N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | C₂₀H₂₄N₂O₅S | 404.5 | Methoxyethyl group on tetrahydroquinoline | Not reported | |
| N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | C₂₄H₂₆FN₃O₅S | 487.5 | Piperazinyl-fluorophenyl and furyl substitutions | Not explicitly reported | |
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | C₂₄H₂₄ClN₃O₅S | 486.0 | Chlorophenyl and dimethylphenyl acetamide | Antimicrobial, antifungal (low hemolysis) |
Key Observations:
- Substituent Effects on Bioactivity : The introduction of a chlorophenyl group (as in ) enhances antimicrobial activity, while bulky substituents like 3,5-dimethylphenyl reduce hemolytic side effects .
- Molecular Weight Trends : Higher molecular weights (e.g., 487.5 g/mol in ) may limit blood-brain barrier penetration but improve plasma protein binding .
Pharmacological Potential
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., -Cl) on the sulfonamide moiety show enhanced efficacy against Gram-positive bacteria and fungi .
- Antitumor Potential: Tetrahydroisoquinoline derivatives exhibit activity against cancer cell lines, suggesting a possible niche for the target compound .
Preparation Methods
Propyl Group Introduction
The propyl substituent at the 1-position is introduced via alkylation of the tetrahydroquinoline nitrogen. This is achieved by treating the tetrahydroquinoline intermediate with 1-bromopropane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PPA, 165°C, 90 min | 65% |
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol, RT | 85% |
| N-Alkylation | 1-Bromopropane, K₂CO₃, DMF, 70°C, 12 h | 72% |
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide
The benzodioxine sulfonamide subunit is prepared through sulfonation of 2,3-dihydro-1,4-benzodioxine, followed by amidation.
Sulfonation of Benzodioxine
Direct sulfonation of 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C yields the sulfonic acid derivative, which is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂) .
Sulfonamide Formation
The sulfonyl chloride is reacted with ammonia or a primary amine under Schotten-Baumann conditions (aqueous NaOH, acetone) to form the sulfonamide.
Optimized Protocol
Analytical Data
Coupling of Tetrahydroquinoline and Benzodioxine Sulfonamide
The final step involves linking the 1-propyltetrahydroquinoline moiety to the benzodioxine sulfonamide via an ethyl spacer.
Sulfonamide Coupling
The amine-terminated tetrahydroquinoline derivative is reacted with the benzodioxine sulfonyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at room temperature.
Reaction Scheme
Purification and Characterization
-
Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7)
-
HPLC Purity : >98%
Mechanistic Insights and Optimization
Role of Base in Sulfonamide Formation
Triethylamine facilitates deprotonation of the amine, enhancing nucleophilic attack on the sulfonyl chloride. Excess base (>2 eq.) improves yields by neutralizing HCl byproducts.
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetone) stabilize intermediates in cyclization and sulfonation steps, while DCM minimizes side reactions during coupling.
Challenges and Alternative Routes
Competing Reactions
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 (500 MHz) resolves aromatic protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 10.2 ppm). 2D experiments (COSY, HMBC) clarify coupling in overlapping regions .
- X-ray Crystallography : Collect high-resolution data (>1.0 Å) and refine using SHELXL (anisotropic displacement parameters, R-factor <5%). The benzodioxine ring system often shows planar geometry, while the tetrahydroquinoline adopts a chair conformation .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 485.2) .
How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR, MS)?
Advanced Research Question
Discrepancies may arise from tautomerism, impurities, or conformational flexibility:
- Tautomer Analysis : For NH protons in sulfonamide or tetrahydroquinoline, variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) can identify dynamic equilibria .
- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. Compare retention times with synthetic intermediates .
- Computational Validation : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR shifts with GIAO (Gaussian). Deviations >0.3 ppm suggest structural misassignment .
What strategies are effective for designing structure-activity relationship (SAR) studies based on the benzodioxine-sulfonamide scaffold?
Advanced Research Question
SAR studies should focus on:
- Core Modifications : Compare analogs with varying substituents (e.g., propyl vs. ethyl on tetrahydroquinoline) to assess impact on bioactivity. For example, bulkier alkyl groups enhance receptor binding in related sulfonamides .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF3) to the benzodioxine ring to modulate solubility and metabolic stability .
- Assay Selection : Use enzyme inhibition (e.g., carbonic anhydrase) and cytotoxicity assays (MTT on cancer cell lines) to quantify activity changes. Dose-response curves (IC50) validate SAR trends .
What are common pitfalls in the purification of intermediates during multi-step synthesis, and how can they be resolved?
Basic Research Question
- Column Chromatography Issues :
- Low Resolution : Use gradient elution (hexane → ethyl acetate) instead of isocratic conditions .
- Product Degradation : Avoid acidic silica; pre-treat with 1% triethylamine in the mobile phase .
- Recrystallization Challenges :
- Poor Crystal Formation : Seed with microcrystalline product or switch solvent pairs (e.g., ethanol → methanol/water) .
- HPLC Troubleshooting :
- Broad Peaks : Adjust pH with 0.1% TFA to protonate sulfonamide groups and sharpen elution .
How can researchers resolve ambiguities in crystallographic data refinement for this compound?
Advanced Research Question
- Disorder Modeling : For flexible propyl chains, split occupancy refinement in SHELXL improves electron density maps .
- Hydrogen Bonding Networks : Use PLATON to validate intermolecular interactions (e.g., N–H···O=S bonds in sulfonamide dimers) .
- Twinned Data : Employ TWINABS for scaling and refine using a twin law (e.g., HKLF5 format in SHELXL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
